molecular formula C19H15BrN2O3 B11218937 1-allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

1-allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B11218937
M. Wt: 399.2 g/mol
InChI Key: JBHWGNHMSLIQDZ-UHFFFAOYSA-N
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Description

1-allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an allyl group, a bromophenyl group, and a hydroxy-oxo-quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the use of isocyanide-based consecutive Bargellini/Ugi reactions. These reactions are efficient for synthesizing pseudo-peptides containing multiple amide bonds. The Bargellini reaction involves the preparation of 3-carboxamido-isobutyric acids using acetone, chloroform, sodium hydroxide, and isocyanides. This is followed by the Ugi multicomponent reaction, which uses the Bargellini reaction product, aldehydes, amines, and isocyanides to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of green chemistry and eco-friendly approaches are often employed to ensure high yields and minimal environmental impact. The use of readily available precursors and efficient reaction conditions are key factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds.

Scientific Research Applications

1-allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-allyl-N-(3-bromophenyl)-N-(phenylsulfonyl)glycinamide: Another compound with a similar structure but different functional groups.

    3-carboxamido-isobutyric acids: Compounds synthesized via the Bargellini reaction, used as intermediates in the synthesis of more complex molecules.

Uniqueness

1-allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its role in scientific research make it a valuable compound for further study.

Properties

Molecular Formula

C19H15BrN2O3

Molecular Weight

399.2 g/mol

IUPAC Name

N-(3-bromophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide

InChI

InChI=1S/C19H15BrN2O3/c1-2-10-22-15-9-4-3-8-14(15)17(23)16(19(22)25)18(24)21-13-7-5-6-12(20)11-13/h2-9,11,23H,1,10H2,(H,21,24)

InChI Key

JBHWGNHMSLIQDZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O

Origin of Product

United States

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